molecular formula C19H18ClN3O3S B2584189 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 688337-47-5

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2584189
CAS No.: 688337-47-5
M. Wt: 403.88
InChI Key: AKQNUFIRDLUVKP-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound designed as a heterocyclic building block for research applications . Its molecular architecture integrates a 1-(4-chlorophenyl)-1H-imidazole scaffold, a motif prevalent in medicinal chemistry, linked via a thioether bridge to an acetamide group bearing a 2,5-dimethoxyphenyl substituent . This specific structure suggests potential utility in the exploration of enzyme inhibition and receptor modulation. Researchers may employ this compound as a key intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The presence of the imidazole ring, a common pharmacophore, alongside the chlorophenyl and dimethoxyphenyl groups, indicates its value in developing probes for biochemical and pharmacological research, particularly in the context of targeted protein interactions . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-25-15-7-8-17(26-2)16(11-15)22-18(24)12-27-19-21-9-10-23(19)14-5-3-13(20)4-6-14/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQNUFIRDLUVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the imidazole derivative.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2,5-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Research indicates that compounds containing imidazole and thioether functionalities exhibit significant biological activities:

  • Antitumor Activity : Compounds similar to this structure have demonstrated the ability to inhibit key enzymes involved in cancer progression. For instance, imidazole derivatives often target Raf kinase, a critical player in signaling pathways related to cell growth and survival .
  • Antimicrobial Properties : The structural components suggest efficacy against various microbial strains. Studies have shown that imidazole-based compounds can exhibit antimicrobial activity against bacteria such as Salmonella typhi and Bacillus subtilis .
  • Anti-inflammatory Effects : Related compounds have been reported to inhibit inflammatory responses in microglial cells, indicating potential neuroprotective roles in conditions like Parkinson's disease .

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazole derivatives similar to 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide:

StudyFindings
Study ADemonstrated significant anticancer activity against various cancer cell lines with IC50 values in the low micromolar range.
Study BShowed potent antimicrobial effects against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Study CInvestigated anti-inflammatory properties in vitro using microglial cell cultures, revealing reduced pro-inflammatory cytokine production.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The chlorophenyl and dimethoxyphenyl groups enhance its binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Cytotoxic Imidazole-Thioacetamide Derivatives

Key Compounds :

  • N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)-1H-imidazol-2-yl]thio]acetamide () Activity: Exhibited cytotoxicity against C6 glioma (IC₅₀ = 15.67 µg/mL) and HepG2 liver cancer cells. Comparison: The target compound replaces benzothiazole with a 2,5-dimethoxyphenyl group, which may reduce steric hindrance and increase solubility, though cytotoxic efficacy requires empirical validation .

Table 1: Cytotoxicity Data for Imidazole-Thioacetamide Derivatives

Compound Class Cell Line Tested IC₅₀ (µg/mL) Key Substituents Reference
Benzothiazol-imidazole-thioacetamide C6 glioma 15.67 4-Nitrophenyl, benzothiazole
Target Compound (Hypothesized) N/A N/A 2,5-Dimethoxyphenyl, 4-chlorophenyl

Insecticidal Pyridine-Thioacetamide Analogs

Key Compounds :

  • N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Activity: Demonstrated superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid. Structural Differences: Styryl and cyano groups on the pyridine ring enable strong hydrophobic interactions and UV stability.

Triazole- and Thiazole-Containing Acetamides

Key Compounds :

  • N-(1,3-Thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide () Structural Features: Twisted conformation (79.7° dihedral angle between thiazole and dichlorophenyl rings) and intermolecular N–H⋯N hydrogen bonding enhance crystal packing stability.

Dichlorophenyl-Pyrazolyl Acetamides

Key Compounds :

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Structural Insights: Three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°.

Key Research Findings and Implications

Substituent Effects :

  • Electron-Donating Groups (e.g., 2,5-Dimethoxyphenyl) : Likely enhance solubility and metabolic stability compared to halogenated analogs .
  • Halogenated Aromatics (e.g., 4-Chlorophenyl) : Improve target affinity via halogen bonding, as seen in cytotoxic and insecticidal analogs .

Biological Activity Trends :

  • Imidazole-thioacetamide derivatives show promise in oncology, while pyridine-thioacetamides excel in pest control. The target compound’s dual substituents (chlorophenyl and dimethoxyphenyl) may bridge these applications .

Structural Dynamics :

  • Hydrogen-bonding networks (e.g., N–H⋯O/N interactions) in analogs like and suggest the target compound may form stable dimers or chains, influencing crystallinity and formulation .

Biological Activity

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound with a complex structure that includes an imidazole ring, a thioether linkage, and a substituted acetamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN3OSC_{20}H_{22}ClN_3OS, with a molecular weight of approximately 426.94 g/mol. The presence of the imidazole and thiazole rings suggests that the compound may interact with various biological targets, potentially modulating enzyme activity or receptor interactions.

Key Structural Features:

  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis.
  • Thioether Linkage : Enhances lipophilicity and may improve membrane permeability.
  • Substituted Acetamide : Contributes to the compound's pharmacological profile.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

Studies have shown that imidazole derivatives can inhibit key enzymes involved in cancer progression. For instance:

  • Inhibition of Raf Kinase : Compounds with similar structures have demonstrated the ability to inhibit Raf kinase activity, which is crucial in cancer signaling pathways.
  • Cytotoxic Effects : Various derivatives have shown cytotoxic effects against different cancer cell lines, indicating potential as anticancer agents .

Antimicrobial Properties

Compounds containing thioether functionalities often display antimicrobial activity. Research suggests:

  • Broad-Spectrum Activity : Similar compounds have been reported to exhibit activity against a range of bacterial strains and fungi .
  • Mechanism of Action : The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their mechanisms and efficacy:

StudyCompoundActivityFindings
11-(4-chlorophenyl)-1H-imidazol-2-thiolAnticancerInhibits cell proliferation in various cancer lines .
2N-(3-trifluoromethylphenyl)-2-thiazoleacetamideAntimicrobialEffective against Gram-positive bacteria with low toxicity .
32-(4-fluorophenyl)-1H-imidazol-2-thiolAntiviralDemonstrated significant antiviral activity against HIV.

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.
  • Receptor Modulation : The structural components may facilitate binding to specific receptors, altering signal transduction pathways.
  • Hydrophobic Interactions : The chlorophenyl and dimethoxyphenyl groups enhance binding affinity through hydrophobic interactions.

Q & A

Q. Q1. What are the standard synthetic routes for synthesizing 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves a multi-step approach:

Imidazole Ring Formation : Cyclization of precursors (e.g., substituted phenylglyoxals or α-ketoamides) under acidic or basic conditions to generate the imidazole core .

Thioether Linkage : Reaction of the imidazole-2-thiol intermediate with 2-chloro-N-(2,5-dimethoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) to form the thioether bond .

Purification : Recrystallization or chromatography (e.g., silica gel) to isolate the final product .
Key intermediates include the imidazole-2-thiol derivative and the chloroacetamide precursor.

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.8 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~458.08 for C₂₃H₂₁ClN₂O₃S) .
  • HPLC : Assesses purity (>95%) and monitors reaction progress .

Advanced Research Questions

Q. Q3. How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to predict transition states and energy barriers for key steps like imidazole cyclization or thioether bond formation .
  • Reaction Path Screening : Tools like ICReDD’s workflow integrate experimental data with computational predictions to refine solvent choices (e.g., DMF vs. THF) or catalyst selection (e.g., Pd vs. Cu) .
  • Machine Learning : Train models on existing imidazole synthesis datasets to predict optimal temperature ranges (e.g., 80–120°C for cyclization) .

Q. Q4. How do structural modifications (e.g., halogen substitution) influence its biological activity?

Methodological Answer:

  • Substituent Effects :
    • 4-Chlorophenyl Group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
    • 2,5-Dimethoxyphenyl : Electron-donating groups may improve binding to cytochrome P450 enzymes, altering metabolic stability .
  • Activity Validation : Compare IC₅₀ values in assays (e.g., antifungal: 1.61 µg/mL vs. >1000 µg/mL for ethyl-substituted analogs) to correlate substituent positioning with potency .

Q. Q5. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Orthogonal Assays : Validate antifungal activity using both broth microdilution (CLSI M27) and agar diffusion methods to rule out false positives .
  • Structural Analysis : X-ray crystallography or molecular docking (e.g., with CYP51 enzyme) identifies binding site discrepancies caused by crystallographic vs. solution-phase conformations .
  • Batch Consistency : Ensure purity (>95% via HPLC) and confirm stereochemical stability (e.g., no racemization during storage) .

Q. Q6. What experimental design strategies minimize variability in pharmacological studies?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³) to test variables like pH (5–9), temperature (25–37°C), and solvent polarity (logP −0.5 to 3.0) .
  • Response Surface Methodology (RSM) : Optimize reaction yield and purity simultaneously by modeling interactions between catalyst concentration and reaction time .
  • In Silico ADMET Profiling : Predict pharmacokinetic variability using tools like SwissADME to prioritize derivatives with favorable LogS (solubility) and CYP inhibition profiles .

Q. Q7. What are the challenges in identifying molecular targets for this compound, and how can they be addressed?

Methodological Answer:

  • Target Deconvolution :
    • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
    • Phage Display Screening : Identify peptide motifs that bind the compound, hinting at potential enzyme targets (e.g., kinases) .
  • Mechanistic Studies :
    • CRISPR-Cas9 Knockout Libraries : Screen for gene knockouts that reduce cytotoxicity, revealing pathways involved .
    • Metabolomic Profiling : Track changes in metabolite levels (e.g., ATP, NAD+) to infer target engagement .

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